2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to act as a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. By inhibiting the activity of this enzyme, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide has the potential to be used as a treatment for type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide have been studied extensively. This compound has been shown to lower blood glucose levels in animal models of type 2 diabetes, indicating its potential as a therapeutic agent for this condition. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide in lab experiments include its relatively simple synthesis method, its potent enzyme inhibitory activity, and its potential therapeutic applications. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide. One potential direction is to further explore its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new analogs of this compound with improved potency and selectivity for specific enzyme targets.
Synthesemethoden
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 5-chloropyridine-2-carboxylic acid followed by acetylation of the resulting product. The synthesis method is relatively simple and efficient, making it a popular choice for the production of this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide have been studied extensively in the field of medicinal chemistry. This compound has been shown to act as a potent inhibitor of certain enzymes, making it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
Produktname |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide |
---|---|
Molekularformel |
C16H13ClN4O2S |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-6-7-13(18-9-12)19-14(22)10-24-16-21-20-15(23-16)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19,22) |
InChI-Schlüssel |
SDPBZNRVRBSNJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.